(3-Hydroxy-5-methoxyphenyl)acetonitrile
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Overview
Description
(3-Hydroxy-5-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H9NO2. It is a phenolic glycoside that is often isolated from commercial Adenophora roots . This compound is known for its unique chemical structure, which includes a hydroxyl group and a methoxy group attached to a benzene ring, along with an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-5-methoxyphenyl)acetonitrile typically involves the reaction of vanillyl alcohol with sodium cyanide. The reaction conditions often include a temperature range of 135-145°C under reduced pressure (2 mmHg) . The product is then purified to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-5-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenylacetonitriles depending on the substituents used.
Scientific Research Applications
(3-Hydroxy-5-methoxyphenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3-Hydroxy-5-methoxyphenyl)acetonitrile involves its interaction with various molecular targets. For instance, in cancer research, it has been shown to exhibit antiproliferative effects against cancer cell lines by a mechanism resembling that of the antimitotic drug vincristine . This involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethoxyphenyl)acetonitrile
- (3-Methoxyphenyl)acetonitrile
- 4-Hydroxy-3-methoxyphenylacetonitrile
Uniqueness
(3-Hydroxy-5-methoxyphenyl)acetonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Unlike its analogs, the presence of both hydroxyl and methoxy groups in specific positions allows for unique interactions in chemical reactions and biological systems .
Biological Activity
(3-Hydroxy-5-methoxyphenyl)acetonitrile is an organic compound with significant potential in pharmacology and biochemistry. This article delves into its biological activities, exploring its cytotoxicity, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H11NO2, with a molecular weight of 177.20 g/mol. The structure features a phenolic ring with hydroxyl and methoxy substituents, alongside an acetonitrile functional group. This unique configuration contributes to its biological activity and interaction with various biological systems.
1. Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 4.3 to 23 µg/mL against mouse fibroblast cell line L929 and cervix carcinoma cell line KB-3-1. Notably, it demonstrated the strongest cytotoxicity against human breast adenocarcinoma MCF-7 cells with an IC50 value of 1.5 µg/mL .
Cell Line | IC50 (µg/mL) |
---|---|
L929 | 4.3 - 23 |
KB-3-1 | 4.3 - 23 |
MCF-7 | 1.5 |
2. Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro tests determined its minimum inhibitory concentrations (MICs) against various bacterial strains, including:
- Staphylococcus aureus : MIC of 33.33 µg/mL
- Bacillus subtilis : MIC of 33.33 µg/mL
- Escherichia coli : MIC values indicating moderate activity
These findings suggest that this compound could be a candidate for developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of cell cycle progression . The presence of hydroxyl and methoxy groups is believed to enhance its reactivity with cellular targets.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound on various cancer cell lines, including pancreatic carcinoma and colon carcinoma cells. The results indicated that the compound exhibited remarkable antiproliferative effects, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates of multidrug-resistant bacteria. The study reported effective inhibition of biofilm formation in Staphylococcus aureus, highlighting its potential as a therapeutic agent against biofilm-associated infections .
Properties
CAS No. |
709043-30-1 |
---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-(3-hydroxy-5-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO2/c1-12-9-5-7(2-3-10)4-8(11)6-9/h4-6,11H,2H2,1H3 |
InChI Key |
SIUSITLAYQSIMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)O)CC#N |
Origin of Product |
United States |
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